1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride
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Overview
Description
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of phenoxypropanolamine and is characterized by the presence of an allyl group attached to the phenoxy ring, a morpholine ring, and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 2-allylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the resulting compound with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenoxy and morpholine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted phenoxy derivatives .
Scientific Research Applications
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a beta-adrenergic antagonist, blocking the effects of epinephrine and norepinephrine on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Alprenolol: A beta-adrenergic antagonist with a similar structure but different pharmacological properties.
Propranolol: Another beta-blocker with a different substitution pattern on the phenoxy ring.
Metoprolol: A selective beta-1 adrenergic antagonist with a different side chain.
Uniqueness
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and allyl group contribute to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-morpholin-4-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-5-14-6-3-4-7-16(14)20-13-15(18)12-17-8-10-19-11-9-17;/h2-4,6-7,15,18H,1,5,8-13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYTPXKIACJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCOCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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